molecular formula C15H16N6S B6446451 2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2424632-50-6

2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6446451
CAS RN: 2424632-50-6
M. Wt: 312.4 g/mol
InChI Key: GNCNNCZMOUVECK-UHFFFAOYSA-N
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Description

“2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a pyrimidine-based derivative . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e., anticancer .


Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The synthesis of these compounds involved reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of “2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” includes a pyrimidine ring, which is an integral part of DNA and RNA . The empirical formula is C8H12N4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” include a refractive index of n20/D 1.587 (lit.), boiling point of 277 °C (lit.), and density of 1.158 g/mL at 25 °C (lit.) .

Scientific Research Applications

Protein Kinase Inhibitors for Cancer Treatment

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . These pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Anticancer Agents

Many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity . They inhibit protein kinases, revealing structure-activity relationships and some synthetic pathways used for constructing these scaffolds in an attempt to assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .

Multi-Targeted Kinase Inhibitors

A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized and showed promising cytotoxic effects against four different cancer cell lines . Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Apoptosis Inducers

Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

In Vitro Anticancer Activity

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives were studied for in vitro anticancer activity against MCF-7 and HCT-116 . These derivatives demonstrated decent activities against the MCF-7 in contrast to the standard positive control DOX .

Safety and Hazards

The safety information for “2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” includes hazard statements H315 - H319 - H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists . Pyrimidine derivatives, including “2-(4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine”, could be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

7-methyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6S/c1-11-9-22-13-12(11)18-10-19-14(13)20-5-7-21(8-6-20)15-16-3-2-4-17-15/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCNNCZMOUVECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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